molecular formula C8H7ClFNO4S B13516362 Methyl 2-chloro-4-fluoro-5-sulfamoylbenzoate

Methyl 2-chloro-4-fluoro-5-sulfamoylbenzoate

Cat. No.: B13516362
M. Wt: 267.66 g/mol
InChI Key: IBXPYKCNFBRJQC-UHFFFAOYSA-N
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Description

Methyl 2-fluoro-5-sulfamoylbenzoate (C8H8FNO4S) is a chemical compound with the following structure:

O=S(C6H4(F)CO2CH3)(NH2).\text{O=S}(C_6H_4(\text{F})\text{CO}_2\text{CH}_3)(\text{NH}_2)\text{.}O=S(C6​H4​(F)CO2​CH3​)(NH2​).

It belongs to the class of sulfonamides and contains both fluorine and sulfamoyl functional groups. This compound has a molecular weight of 233.22 g/mol .

Preparation Methods

Synthetic Routes: The synthetic route for Methyl 2-fluoro-5-sulfamoylbenzoate involves the reaction of 2-fluoro-5-sulfamoylbenzoic acid with methanol. The reaction proceeds via esterification, resulting in the formation of the methyl ester .

Reaction Conditions:
  • Reactants: 2-fluoro-5-sulfamoylbenzoic acid, methanol
  • Catalyst: Acid catalyst (e.g., sulfuric acid)
  • Temperature: Typically reflux conditions
  • Solvent: Methanol

Industrial Production: While specific industrial production methods are not widely documented, laboratory-scale synthesis provides a basis for understanding its preparation.

Chemical Reactions Analysis

Methyl 2-fluoro-5-sulfamoylbenzoate can undergo various reactions:

    Esterification: Formation of the methyl ester from the corresponding carboxylic acid.

    Hydrolysis: Conversion of the ester back to the carboxylic acid under acidic or basic conditions.

    Substitution Reactions: Nucleophilic substitution at the fluorine position or the sulfamoyl nitrogen.

    Reduction: Reduction of the carbonyl group to an alcohol.

Common reagents include methanol, strong acids, and reducing agents. The major products depend on the specific reaction conditions.

Scientific Research Applications

Methyl 2-fluoro-5-sulfamoylbenzoate finds applications in:

    Medicinal Chemistry: It may serve as a scaffold for designing sulfonamide-based drugs.

    Agrochemicals: Similar compounds are used in herbicides and pesticides.

    Materials Science: Its derivatives could be useful in polymer chemistry.

Mechanism of Action

The exact mechanism of action for Methyl 2-fluoro-5-sulfamoylbenzoate remains an area of ongoing research. It likely interacts with biological targets through its sulfonamide group, affecting enzyme activity or other cellular processes.

Comparison with Similar Compounds

While Methyl 2-fluoro-5-sulfamoylbenzoate is unique due to its specific substitution pattern, similar compounds include other sulfonamides and esters of benzoic acids.

Properties

Molecular Formula

C8H7ClFNO4S

Molecular Weight

267.66 g/mol

IUPAC Name

methyl 2-chloro-4-fluoro-5-sulfamoylbenzoate

InChI

InChI=1S/C8H7ClFNO4S/c1-15-8(12)4-2-7(16(11,13)14)6(10)3-5(4)9/h2-3H,1H3,(H2,11,13,14)

InChI Key

IBXPYKCNFBRJQC-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=C(C=C1Cl)F)S(=O)(=O)N

Origin of Product

United States

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